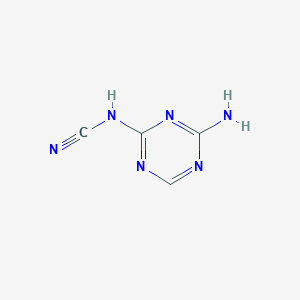

(4-Amino-1,3,5-triazin-2-yl)cyanamide

Description

Structure

3D Structure

Properties

CAS No. |

88067-36-1 |

|---|---|

Molecular Formula |

C4H4N6 |

Molecular Weight |

136.12 g/mol |

IUPAC Name |

(4-amino-1,3,5-triazin-2-yl)cyanamide |

InChI |

InChI=1S/C4H4N6/c5-1-7-4-9-2-8-3(6)10-4/h2H,(H3,6,7,8,9,10) |

InChI Key |

CVVVUSOSYUKIDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NC(=N1)NC#N)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Amino 1,3,5 Triazin 2 Yl Cyanamide

Nucleophilic Reactivity of the 1,3,5-Triazine (B166579) Ring System

The 1,3,5-triazine ring is an electron-deficient heterocyclic system. This electron deficiency makes it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the triazine ring is famously demonstrated by cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the three chlorine atoms can be sequentially replaced by various nucleophiles. nih.govacs.orgnih.gov The substitution of the first chlorine atom is typically performed at low temperatures (0–5 °C), the second at room temperature, and the third requires heating, often to reflux temperatures. nih.govderpharmachemica.com This decreasing reactivity is due to the electron-donating nature of the incoming nucleophiles, which increases the electron density of the triazine ring and makes subsequent substitutions more difficult. nih.gov

In the case of (4-Amino-1,3,5-triazin-2-yl)cyanamide, the triazine ring is substituted with an amino group, which is a strong electron-donating group. This donation of electron density to the ring system significantly reduces its electrophilicity compared to cyanuric chloride. Consequently, nucleophilic substitution reactions on the remaining positions of the triazine ring would require more forcing conditions. However, under oxidative conditions, even unsubstituted 1,3,5-triazine can undergo nucleophilic substitution of a hydrogen atom with amines to yield 2-amino- and 2-alkylamino-1,3,5-triazines. thieme-connect.comresearchgate.net This suggests that, under appropriate conditions, the triazine core of the title compound could potentially undergo further functionalization.

Dual Reactivity of the Cyanamide (B42294) Functional Group (Nucleophilic and Electrophilic Sites)

The cyanamide functional group (N-C≡N) exhibits a unique chemical duality, possessing both a nucleophilic and an electrophilic site. nih.govresearchgate.net This dual reactivity is central to its versatility in organic synthesis.

Nucleophilic Site : The sp³-hybridized nitrogen atom of the amino group is nucleophilic. nih.govpatsnap.com It can participate in reactions with various electrophiles. For example, it can be alkylated or acylated, and it can add to carbonyl compounds. patsnap.com

Electrophilic Site : The nitrile carbon atom is electrophilic and is susceptible to attack by nucleophiles. nih.govcardiff.ac.uk This electrophilicity is enhanced in derivatives like N-sulfonyl cyanamides, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which are effective electrophilic cyanating agents. nih.gov These reagents can transfer a "[CN]⁺" equivalent to a variety of nucleophiles, including carbanions and electron-rich aromatic systems. nih.gov The cleavage of the N–CN bond in cyanamides can offer an electrophilic cyanating agent, an amino-transfer group, or a synchronized transfer of both, enabling difunctionalization reactions. nih.gov

This inherent duality allows the cyanamide moiety in this compound to react as either a nucleophile or an electrophile depending on the reaction partner and conditions, making it a valuable synthon for the construction of more complex nitrogen-containing molecules. researchgate.net

Cycloaddition Chemistry Involving this compound

The carbon-nitrogen triple bond of the cyanamide group readily participates in cycloaddition reactions, serving as a versatile building block for the synthesis of five- and six-membered heterocyclic systems.

Cyanamides function as effective dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles. uchicago.edunih.gov This reaction provides a direct route to five-membered heterocycles. Common 1,3-dipoles that react with cyanamides include:

Azides (R-N₃) : Reaction with azides leads to the formation of aminotetrazole derivatives.

Nitrile Oxides (R-C≡N⁺-O⁻) : Cycloaddition with nitrile oxides yields aminoxadiazoles.

Azomethine Ylides : These dipoles react with cyanamides to produce substituted imidazolidines. researchgate.net

Carbonyl Ylides : These intermediates can also undergo [3+2] cycloaddition with cyanamides. bham.ac.uk

The mechanism of these reactions is generally considered to be a concerted pericyclic process, where the highest occupied molecular orbital (HOMO) of one component interacts with the lowest unoccupied molecular orbital (LUMO) of the other. youtube.com This approach allows for the stereospecific construction of complex heterocyclic frameworks.

Transition metals, particularly gold, catalyze the heterocyclization of cyanamides with other unsaturated partners. A notable example is the gold-catalyzed reaction between terminal alkynes and cyanamides, which produces substituted 2-amino-1,3-oxazoles. frontiersin.orgrsc.org

The proposed mechanism for this transformation involves the gold-catalyzed activation of the alkyne, often in the presence of an oxidant like a pyridine (B92270) N-oxide. bham.ac.ukmdpi.com This leads to the formation of a highly reactive α-oxo gold carbene intermediate. rsc.org The cyanamide then acts as a nucleophile, trapping this carbene intermediate in an intermolecular fashion. Subsequent cyclization and catalyst regeneration yield the 2-amino-1,3-oxazole product. This methodology provides an efficient route to these biologically relevant heterocyclic scaffolds under mild conditions.

Table 1: Gold-Catalyzed Heterocyclization of Alkynes and Cyanamides This table is a representative example based on general findings in the literature and does not represent specific experiments with this compound.

| Alkyne Substrate | Cyanamide Substrate | Catalyst/Oxidant | Product | Yield |

|---|---|---|---|---|

| Terminal Aryl Alkyne | N,N-Dialkylcyanamide | Ph₃PAuNTf₂ / Pyridine N-oxide | 5-Aryl-N,N-dialkyl-1,3-oxazol-2-amine | Good to Moderate |

| Terminal Alkyl Alkyne | N-Arylcyanamide | Ph₃PAuNTf₂ / Pyridine N-oxide | 5-Alkyl-N-aryl-1,3-oxazol-2-amine | Good to Moderate |

| Terminal Aryl Alkyne | N-Morpholinocarbonitrile | Ph₃PAuNTf₂ / Pyridine N-oxide | 4-(5-Aryl-1,3-oxazol-2-yl)morpholine | Good to Moderate |

The cyanamide group can also be incorporated into six-membered rings through transition metal-catalyzed [2+2+2] cycloaddition reactions. In these reactions, the C≡N triple bond of the cyanamide acts as one of the π-components.

A prominent example is the ruthenium- or cobalt-catalyzed co-cyclization of α,ω-diynes with cyanamides to afford 2-aminopyridine (B139424) derivatives. rsc.orgacs.orgresearchgate.netacs.orgbohrium.comresearchgate.netrsc.orgnih.govrsc.org This atom-economical process involves the assembly of two alkyne units and one nitrile unit around a metal center, followed by reductive elimination to form the aromatic pyridine ring. acs.orgnih.gov The reaction is often highly regioselective and tolerates a wide range of functional groups on both the diyne and cyanamide partners, providing a powerful tool for the synthesis of complex substituted pyridines. rsc.orgacs.org For instance, catalysts like Cp*Ru(CH₃CN)₃PF₆ have been shown to be effective for this transformation under mild, often solvent-free, conditions. acs.orgresearchgate.net

Radical Reactions and Associated Mechanistic Studies of Cyanamide Derivatives

Cyanamide derivatives have emerged as valuable partners in radical cascade reactions, enabling the rapid construction of complex nitrogen-containing polycyclic frameworks. nih.govnih.gov These reactions often proceed with high atom- and step-economy. nih.gov

A key strategy involves the use of N-acylcyanamides in radical cascades to synthesize guanidine-based natural products and other heterocycles. nih.gov The reaction is typically initiated by the formation of a carbon-centered radical, which then undergoes an intramolecular cyclization onto the electrophilic nitrile carbon of the cyanamide group. nih.gov This 5- or 6-exo-dig cyclization generates an amide-iminyl radical intermediate. nih.govresearchgate.net This highly reactive species can then participate in further cyclization or rearomatization steps to yield the final polycyclic product. nih.gov Mechanistic studies, including radical trapping experiments, support the proposed radical pathways. nih.gov

Another significant radical reaction involves the generation of cyanamide-radicals, which can act as aminating agents. For example, in a metal- and base-free protocol, cyanamide radicals have been shown to react with substituted boronic acids in an ipso-amination process to afford primary amines. nih.gov The reaction is believed to proceed via the addition of the cyanamide radical, through its nitrile nitrogen, to the boronic acid. nih.gov The versatility of these radical reactions highlights the utility of the cyanamide moiety in modern synthetic chemistry for creating complex molecular architectures. nih.govdntb.gov.uarsc.orgnih.govacs.orgresearchgate.net

Reactions with Amines and Hydrazine (B178648) Derivatives

The cyanamide functional group (–NH–C≡N) is known to react with amines and related nucleophiles to form substituted guanidines. This transformation involves the nucleophilic addition of the amine to the electrophilic carbon atom of the nitrile group. The reaction of this compound with primary or secondary amines is expected to yield N,N'-disubstituted or N,N',N''-trisubstituted guanidines, where one of the nitrogen atoms is part of the triazine heterocycle.

The electrophilicity of the cyanamide's carbon atom is enhanced by the electron-withdrawing nature of the 1,3,5-triazine ring, making it more susceptible to nucleophilic attack compared to simple alkyl or aryl cyanamides. However, such reactions often require elevated temperatures or the use of a catalyst to proceed efficiently. researchgate.net Lewis acids are commonly employed to activate the cyanamide group by coordinating to the nitrile nitrogen, thereby further increasing the electrophilicity of the carbon center and facilitating the amine addition. google.com

The general reaction can be summarized as the addition of an amine (R¹R²NH) to the cyanamide, leading to the corresponding substituted guanidine (B92328). A similar reaction is anticipated with hydrazine and its derivatives, which would result in the formation of aminoguanidine (B1677879) structures.

Table 1: Illustrative Reactions with Amines and Hydrazine

| Reactant | Nucleophile | Expected Product |

| This compound | Benzylamine | N-(4-Amino-1,3,5-triazin-2-yl)-N'-benzylguanidine |

| This compound | Diethylamine | N-(4-Amino-1,3,5-triazin-2-yl)-N',N'-diethylguanidine |

| This compound | Aniline | N-(4-Amino-1,3,5-triazin-2-yl)-N'-phenylguanidine |

| This compound | Hydrazine | 1-(4-Amino-1,3,5-triazin-2-yl)aminoguanidine |

Metal-Catalyzed Transformations and Activation Mechanisms

Transition metals play a crucial role in activating the otherwise stable cyanamide moiety, enabling a range of synthetic transformations that are difficult to achieve under thermal conditions alone. These catalytic processes often involve the coordination of the metal to the nitrile group, leading to novel coupling and cyclization reactions.

The metal-catalyzed [2+2+2] cyclotrimerization of compounds containing a nitrile group is a well-established method for the synthesis of 1,3,5-triazine rings. mdpi.comresearchgate.net In this reaction, three molecules of a substituted cyanamide undergo a formal cycloaddition to form a new, symmetrically substituted triazine. For this compound, this transformation would involve the cyclotrimerization of its cyanamide portion.

This process, known as homocyclotrimerization, would lead to the formation of a melamine (B1676169) derivative, specifically N²,N⁴,N⁶-tris(4-amino-1,3,5-triazin-2-yl)-1,3,5-triazine-2,4,6-triamine. The reaction is typically catalyzed by various transition metal complexes, which facilitate the assembly of the three nitrile units into the stable six-membered aromatic triazine core. nih.gov The resulting product is a highly complex, nitrogen-rich molecule featuring four interconnected triazine rings.

Table 2: Predicted Product of [2+2+2] Cyclotrimerization

| Starting Material | Reaction Type | Predicted Product |

| 3 x this compound | Metal-Catalyzed [2+2+2] Homocyclotrimerization | N²,N⁴,N⁶-Tris(4-amino-1,3,5-triazin-2-yl)-1,3,5-triazine-2,4,6-triamine |

Zinc(II) salts, such as zinc chloride (ZnCl₂), are effective Lewis acid catalysts for a variety of reactions involving cyanamides. The primary activation mechanism involves the coordination of the Zn(II) ion to the lone pair of electrons on the nitrile nitrogen atom of the cyanamide group. google.com This coordination polarizes the C≡N triple bond, withdrawing electron density and rendering the carbon atom significantly more electrophilic.

This Lewis acid activation facilitates the nucleophilic attack of other species, such as amines, onto the cyanamide carbon. Therefore, Zn(II) compounds can effectively catalyze the coupling of this compound with various amines to produce substituted guanidines, often under milder conditions than non-catalyzed reactions. ias.ac.in

Beyond amine coupling, zinc catalysts have also been shown to enable other transformations of the cyanamide group. For instance, zinc-catalyzed hydrosilylation and hydroboration of cyanamides have been reported, leading to the formation of formamidines or borylated guanidine precursors, respectively. rsc.org These reactions demonstrate the versatility of zinc(II) in activating the C≡N bond for various coupling and addition processes.

Table 3: Overview of Zinc(II)-Catalyzed Reactions of Cyanamides

| Reaction Type | Reagent | Product Type | Activation Mechanism |

| Amine Coupling | Primary/Secondary Amines | Substituted Guanidines | Lewis acid activation of the nitrile carbon |

| Hydrosilylation | Silanes (e.g., Ph₂SiH₂) | Formamidines | Activation of C≡N for Si-H addition |

| Hydroboration | Boranes (e.g., HBpin) | Borylated Guanidines/Amidines | Activation of C≡N for B-H addition |

Structural Diversification and Derivative Chemistry of 4 Amino 1,3,5 Triazin 2 Yl Cyanamide

Design Principles for Substituted (4-Amino-1,3,5-triazin-2-yl)cyanamide Analogues

The design of analogues based on the this compound scaffold is guided by several key principles aimed at creating molecules with specific, enhanced properties. A primary strategy is molecular hybridization, which involves combining the triazine core with other pharmacologically active moieties to create a single molecule with multiple functionalities. documentsdelivered.comresearchgate.net This approach can lead to synergistic effects, overcome drug resistance, and reduce side effects by interacting with multiple biological targets. researchgate.netnih.gov

Another important design principle is isosterism, where parts of the molecule are replaced with other chemical groups that have similar physical or chemical properties. This is particularly relevant in the development of purine (B94841) analogues, where the triazine ring acts as a bioisostere of the purine system. researchgate.netnih.gov Such structural modifications can modulate the molecule's interaction with biological targets like enzymes and receptors. nih.gov

Computational methods, such as the quantitative structure–activity relationship (QSAR), are also employed to guide the design process. nih.gov These models correlate the chemical structure of the compounds with their biological activity, allowing for the rational design of new derivatives with improved potency and selectivity. nih.gov The strategic diversification of substituents on the triazine ring and the imidazolidine (B613845) ring has been shown to significantly influence cytotoxic activity. nih.gov

| Design Principle | Rationale and Application | Key Findings |

| Molecular Hybridization | Combines the triazine scaffold with other pharmacophores to create dual-acting or multi-target compounds. documentsdelivered.comnih.gov | Can enhance therapeutic efficiency, overcome drug resistance, and reduce side effects. researchgate.netnih.gov Used to develop potential anti-inflammatory, anticancer, and antimalarial agents. researchgate.neteurekaselect.com |

| Isosterism | Replaces specific atoms or groups with others of similar size and electronic configuration to modify biological activity. researchgate.netnih.gov | The 1,3,5-triazine (B166579) ring is a key isostere for the natural purine scaffold, leading to the development of kinase and enzyme inhibitors. researchgate.netnih.gov |

| QSAR-Assisted Design | Utilizes computational models to predict the biological activity of designed molecules based on their structural features. nih.gov | Helps in the step-by-step modification of lead compounds to improve cytotoxic activities against cancer cell lines. nih.gov |

| Scaffold Diversification | Introduces various substituents at different positions of the triazine ring to explore the chemical space and optimize activity. | The nature and position of substituents on the triazine core significantly impact the biological properties of the resulting compounds. nih.govijpras.com |

Functionalization Strategies at the Triazine and Cyanamide (B42294) Moieties

The chemical reactivity of this compound allows for functionalization at both the 1,3,5-triazine ring and the pendant cyanamide group. The triazine ring, particularly when substituted with leaving groups like halogens, is susceptible to nucleophilic substitution. The stepwise replacement of chlorine atoms in cyanuric chloride with various nucleophiles is a common method to introduce diverse functional groups onto the triazine core. nih.govnih.gov Microwave irradiation has been shown to be an efficient, green method for these substitution reactions, often resulting in shorter reaction times and higher yields. nih.govchim.it

The amino group on the triazine ring can also be a site for functionalization. For instance, reactions with ketones can lead to the formation of N-( rsc.orgnih.govnih.govtriazine-2-yl) α-ketoamides and amides through oxidation and oxidative C-C bond cleavage, respectively. semanticscholar.orgnih.gov This provides a pathway to more complex amide derivatives. semanticscholar.orgnih.gov

The cyanamide moiety itself possesses a unique chemical duality, with a nucleophilic amino nitrogen and an electrophilic nitrile unit. nih.govresearchgate.net This allows it to participate in a variety of reactions, including cycloadditions and aminocyanations. nih.gov For example, cyanamide and its derivatives can react with N1,N1-dimethyl-N2-azolylformamidines to afford fused amino-substituted azolo rsc.orgnih.govnih.govtriazines. researchgate.net The electrophilic nature of the nitrile carbon makes it a target for nucleophilic attack, a key step in the formation of fused heterocyclic systems.

| Moiety | Reaction Type | Reagents/Conditions | Product Type |

| Triazine Ring | Nucleophilic Substitution | Various nucleophiles (amines, alkoxides), often microwave-assisted. nih.gov | Di- and trisubstituted 1,3,5-triazine derivatives. nih.gov |

| Amino Group on Triazine | Oxidative Amidation | Ketones, CuCl/I₂, DMSO, 120 °C. nih.gov | N-( rsc.orgnih.govnih.govtriazine-2-yl) α-ketoamides. nih.gov |

| Cyanamide Group | Cyclocondensation | 3(5)-amino-1,2,4-triazoles. monash.edu | 5,7-diamino nih.govijpras.comrsc.orgtriazolo[1,5-a] rsc.orgnih.govnih.govtriazines. monash.edu |

| Cyanamide Group | Cycloaddition | N1,N1-dimethyl-N2-azolylformamidines. researchgate.net | Fused amino-substituted azolo rsc.orgnih.govnih.govtriazines. researchgate.net |

Development of Hybrid Molecular Architectures Incorporating the this compound Scaffold

The concept of creating hybrid molecules by linking the this compound scaffold with other heterocyclic systems has emerged as a powerful strategy in drug discovery. documentsdelivered.comresearchgate.net This approach aims to develop agents with improved or novel biological activities. nih.gov

The hybridization of the 1,3,5-triazine ring with various azole rings (such as triazole, pyrazole, and imidazole) has been extensively explored. nih.goveurekaselect.com These hybrid systems are of particular interest because both parent scaffolds can interact with various therapeutic targets, and their combination can lead to compounds with potent anticancer activity. nih.gov The fusion of a 1,3,5-triazine ring with a 1,2,4-triazole (B32235) ring results in the 1,2,4-triazolo[1,5-a] rsc.orgnih.govnih.govtriazine system, which is an isostere of purine. researchgate.net A one-pot, three-component reaction involving cyanoguanidine, an aldehyde, and a hydrazinyl-thioxoacetamide derivative can be used to generate these purine analogues. rsc.org Another synthetic route involves the reaction of N-azolylformamidines with cyanamide to produce fused aminotriazines. researchgate.net

Beyond azoles, the 1,3,5-triazine scaffold has been conjugated with a variety of other heterocyclic systems. The hybridization with pyridine (B92270) derivatives has been shown to yield compounds with powerful therapeutic effects, combining the intrinsic potencies of both heterocycles. nih.gov A novel, one-step microwave-assisted synthesis has been developed for pyridinyl-1,3,5-triazine-2,4-diamine hybrids from 2-aminopyridine (B139424), cyanamide, and aldehydes or ketones. nih.gov

Other examples include the development of hybrid molecules composed of 2,4-diamino-1,3,5-triazines and coumarins or 2-imino-coumarins. nih.gov These compounds are synthesized by reacting 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes. nih.gov Additionally, triazine-benzimidazole hybrids have been designed and investigated for their potential as inhibitors of various enzymes. mdpi.com

Synthesis and Structural Characterization of Isosteric Analogues of Purines

The structural similarity between the 1,3,5-triazine ring and the pyrimidine (B1678525) ring of purines has made triazine-based scaffolds prominent in the design of purine isosteres. researchgate.netnih.gov Purines are ubiquitous in nature and central to numerous biological processes, making their analogues valuable tools in medicinal chemistry. nih.gov The fusion of a 1,3,5-triazine ring with various five-membered nitrogen-containing heterocycles can result in seven different bicyclic systems that are isosteric to purine. nih.gov

Among these, pyrazolo[1,5-a] rsc.orgnih.govnih.govtriazine (5-aza-9-deazapurine) and 1,2,4-triazolo[1,5-a] rsc.orgnih.govnih.govtriazine (5-azapurine) have been identified as particularly promising skeletons. researchgate.net The synthesis of these purine analogues often utilizes cyanoguanidine (a precursor or relative of the title compound) as a key starting material. For example, the cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine is a direct method for preparing 5,7-diamino nih.govijpras.comrsc.orgtriazolo[1,5-a] rsc.orgnih.govnih.govtriazines. monash.edu Multi-component reactions also provide an efficient pathway to these complex heterocyclic systems. rsc.org

The structural characterization of these synthesized analogues is crucial for confirming their chemical identity and stereochemistry. A combination of spectroscopic and analytical techniques is typically employed.

| Isosteric Scaffold | Synthetic Precursors | Key Reaction Type |

| 1,2,4-Triazolo[1,5-a] rsc.orgnih.govnih.govtriazine | Cyanoguanidine, 3(5)-amino-1,2,4-triazoles. monash.edu | Cyclocondensation. monash.edu |

| 1,2,4-Triazolo[1,5-a] rsc.orgnih.govnih.govtriazine | Cyanoguanidine, aldehydes, 2-hydrazinyl-2-thioxoacetamide derivatives. rsc.org | One-pot three-component reaction. rsc.org |

| Pyrazolo[1,5-a] rsc.orgnih.govnih.govtriazine | N1,N1-dimethyl-N2-azolylformamidines, cyanamide. researchgate.net | Cycloaddition. researchgate.net |

Standard methods for the structural elucidation of these compounds include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. nih.gov

Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule. nih.gov

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula. nih.govnih.gov

Elemental Analysis: To determine the percentage composition of elements (C, H, N), which helps in confirming the empirical formula. nih.govnih.gov

X-ray Crystallography: Provides unambiguous determination of the three-dimensional molecular structure in the solid state. nih.govrsc.org

These 1,3,5-triazine-based purine-like scaffolds have become privileged structures in the development of inhibitors for various enzymes and antagonists for receptors, highlighting their significance in medicinal chemistry. nih.gov

Spectroscopic and Advanced Analytical Characterization of 4 Amino 1,3,5 Triazin 2 Yl Cyanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of triazine derivatives. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of individual atoms within the molecule.

In ¹H NMR spectra of amino-substituted triazines, the protons attached to the exocyclic amino groups typically appear as broad signals due to quadrupole broadening and potential hydrogen bonding. The chemical shifts of these protons can vary significantly depending on the solvent and concentration. For instance, in some N-( derpharmachemica.come3s-conferences.orgjeol.comtriazin-2-yl) α-ketoamides, a broad singlet corresponding to an NH proton can be observed at approximately 11.5 ppm in CDCl₃. nih.gov The protons of substituents on the triazine ring, such as alkyl or aryl groups, give rise to characteristic signals that can be readily assigned based on their multiplicity and chemical shift.

¹³C NMR spectroscopy is equally crucial for confirming the carbon skeleton. The carbon atoms of the triazine ring typically resonate in the range of 160-170 ppm. For example, in N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide, the triazine ring carbons appear at δ 165.9, 163.6, and 161.4 ppm. nih.gov The chemical shifts of carbons in the substituents provide further structural confirmation. The presence of rotamers, arising from restricted rotation around the C(triazine)-N(exocyclic) bond, can lead to the appearance of multiple signals for a single carbon, particularly at lower temperatures. researchgate.net This dynamic behavior can be studied using variable temperature (VT) NMR experiments. researchgate.net

For complex structures or instances of low solubility, two-dimensional NMR techniques such as HSQC and HMBC are employed to establish connectivity between protons and carbons, allowing for unequivocal signal assignment. tdx.cat The use of co-solvents like trifluoroacetic acid (TFA) can sometimes improve solubility and resolution by protonating the triazine ring, thereby reducing intermolecular interactions. tdx.cat

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Triazine Derivative

| Functional Group | Chemical Shift (ppm) |

|---|---|

| C=O | 187.5 |

| C (triazine) | 165.9 |

| C (triazine) | 163.6 |

| C (triazine) | 161.4 |

| C (aromatic) | 134.3 |

| C (aromatic) | 133.1 |

| C (aromatic) | 129.8 |

| C (aromatic) | 128.8 |

| N-CH₃ | 36.7 |

| N-CH₃ | 36.0 |

Data derived from N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide in CDCl₃. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of (4-Amino-1,3,5-triazin-2-yl)cyanamide and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often with errors of less than 5 ppm, which allows for the confident determination of the molecular formula. jeol.com

Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used for triazine compounds. The mass spectra of these compounds typically show a prominent molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺), which confirms the molecular weight. derpharmachemica.comresearchgate.net For instance, various fused 1,2,4-triazine (B1199460) derivatives exhibit intense molecular ion peaks consistent with their respective molecular formulas. derpharmachemica.com

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecular ions. Collision-induced dissociation (CID) experiments reveal characteristic fragment ions that provide valuable structural information. Common fragmentation pathways for substituted triazines include the loss of side chains and cleavage of the triazine ring. jeol.comresearchgate.net For example, protonated triazine herbicides often show losses of small molecules like CH₄, C₂H₃, and C₃H₇. jeol.com The specific fragmentation pattern can serve as a fingerprint for a particular compound and help in the differentiation of isomers. researchgate.net

Table 2: Accurate Mass Measurement of a Triazine Derivative

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|

| C₁₃H₁₄N₅O₂ | 272.1147 | 272.1148 |

Data for N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

The s-triazine ring is generally found to be nearly planar. mdpi.com In a study of an isatin-s-triazine hydrazone derivative, the C-N-C-N dihedral angles within the triazine core did not exceed 5.1°. mdpi.com The planarity of the ring is a key feature of its aromatic character. The substituents on the triazine ring can adopt various conformations, and their orientation relative to the ring is determined by steric and electronic factors.

Crystal packing is influenced by non-covalent interactions such as hydrogen bonding and π-π stacking. In amino-substituted triazines, intermolecular hydrogen bonds involving the amino groups are common and play a significant role in stabilizing the crystal structure. Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. mdpi.com For one particular triazine derivative, the molecular packing was shown to be controlled by O···H, C···H, H···H, and N···H interactions. mdpi.com

Table 3: Selected Crystallographic Data for an Isatin-s-triazine Hydrazone Derivative (6c)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.3368(6) |

| b (Å) | 11.9804(8) |

| c (Å) | 12.7250(5) |

| α (°) | 100.904(4) |

| β (°) | 107.959(4) |

| γ (°) | 109.638(6) |

Data for 5-Chloro-3-(2-(4-((4-Chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazineylidene)indolin-2-one. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for identifying the functional groups present in this compound and its derivatives and for studying their electronic transitions.

IR spectroscopy is particularly useful for identifying the characteristic vibrations of the triazine ring and its substituents. The triazine ring itself exhibits intense absorption bands in the regions of 1500-1600 cm⁻¹ and 700-800 cm⁻¹. e3s-conferences.org The N-H stretching vibrations of the amino group typically appear as one or two bands in the range of 3100-3500 cm⁻¹. The cyanamide (B42294) group (N≡C–N) has a characteristic stretching vibration in the region of 2220–2243 cm⁻¹, which is a relatively isolated region of the IR spectrum. nih.gov Other functional groups, such as carbonyls (C=O) in derivatives, will also show strong, characteristic absorptions. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The triazine ring and its conjugated substituents give rise to characteristic absorption bands in the UV region. For example, 1,3,5-triazine-2,4-diamine (B193344) shows absorption bands around 204-205 nm and 223-226 nm, with additional bands in the 235-267 nm range depending on the pH. researchgate.net The position and intensity of these bands are influenced by the nature of the substituents on the triazine ring and the solvent polarity.

Table 4: Characteristic IR Absorption Frequencies for a Triazine Derivative

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H | 3413 |

| C-H (aromatic) | 2873 |

| C=O | 1682 |

| C=N (triazine) | 1609 |

| C=C (aromatic) | 1545 |

Data for N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide. nih.gov

Applications of 4 Amino 1,3,5 Triazin 2 Yl Cyanamide in Organic Synthesis and Materials Science

Versatile Building Block in the Synthesis of Nitrogen-Containing Heterocycles

The (4-Amino-1,3,5-triazin-2-yl)cyanamide molecule serves as a pivotal building block in heterocyclic chemistry due to the dual reactivity of its cyanamide (B42294) group. This functional group acts as a key intermediate in cyclization reactions, enabling the construction of diverse nitrogen-containing heterocycles, which are significant frameworks in many pharmaceuticals and natural products. researchgate.netnih.gov The cyano group can participate in both radical and non-radical pathways to introduce a variety of functional groups, facilitating the synthesis of complex polycyclic systems. researchgate.netnih.gov

The cyanamide moiety is particularly useful for triazine ring closure, making it an effective synthon for annelated (fused-ring) azolo researchgate.netnih.govmdpi.comtriazines. researchgate.net The synthetic versatility of cyanamides allows for the construction of a wide range of heterocyclic systems, as detailed in the table below.

| Heterocyclic Product | Reactants/Reaction Type | Role of Cyanamide Group |

| Quinazolines/Quinazolinones | Cyclization with appropriate precursors | Acts as a nitrogen source and facilitates ring closure. nih.gov |

| γ-Lactams | Radical or non-radical synthesis pathways | Participates in the formation of the lactam ring. nih.gov |

| Fused Aminotriazines | Reaction with azolylformamidines | Undergoes ring closure to form the triazine ring. researchgate.net |

| N-( researchgate.netnih.govmdpi.comtriazine-2-yl) amides | Oxidative C-C bond cleavage with ketones | Serves as the nitrogen source in the newly formed amide. nih.gov |

This adaptability makes cyanamide-based compounds, including this compound, indispensable tools for developing novel chemical entities with potential applications in medicine and materials science. researchgate.net

Role as Catalysts and Superbases in Organic Transformations

The high nitrogen content of the 1,3,5-triazine (B166579) ring, combined with the amino and cyanamide groups, imparts significant basicity to this compound. This inherent basicity suggests its potential application as an organocatalyst or a superbase in organic synthesis. researchgate.net Organic superbases are neutral compounds with exceptionally high basicity that are used to promote reactions requiring strong, non-nucleophilic proton abstraction. researchgate.net The structure of the title compound contains N-C-N linkages reminiscent of guanidines and amidines, which are well-known classes of organic superbases. researchgate.net

While direct catalytic applications of this compound are not extensively documented, related nitrogen-rich heterocyclic structures have proven effective in catalysis. For instance, aminotriazole ligands have been successfully incorporated into manganese(I) complexes to create efficient catalysts for the transfer hydrogenation of ketones. nih.gov Furthermore, the basicity of triazine-based porous organic polymers has been harnessed for use as heterogeneous metal-free organocatalysts. The amino and triazine functional groups contribute to excellent surface basicity, enabling reactions like three-component condensation.

Utility in the Production of Reactive Azo Dyes and Cation Exchangers

The 1,3,5-triazine scaffold is a cornerstone in the synthesis of reactive dyes, which form covalent bonds with textile fibers. The primary amino group on the this compound molecule can be readily converted into a diazonium salt through a process called diazotization. nih.gov This reactive intermediate is then coupled with electron-rich nucleophiles (coupling components) such as phenols or other amines to form a stable azo bond (-N=N-), which is the chromophore responsible for the dye's color. nih.gov The triazine ring serves as a stable anchor for the chromophore and can be further functionalized to enhance properties like lightfastness and binding affinity to fabrics. core.ac.ukgoogle.com

In materials science, the triazine framework is used to construct porous ionic organic networks. rsc.org These materials can be designed as cation or anion exchangers for environmental remediation and other applications. By functionalizing the triazine core with appropriate ionic groups, materials with high ion-exchange capacity can be synthesized. rsc.orgnih.gov For example, cationic covalent triazine-based frameworks have been developed for capturing CO2 and iodine. nih.gov While some research focuses on anion exchangers derived from cyanuric chloride, the same principles can be applied to create cation exchangers by introducing negatively charged functional groups onto the triazine structure, with the amino group of this compound serving as a convenient point of attachment or modification. mdpi.com

Application in Immobilized Enzyme Systems

Enzyme immobilization is a technique used to confine enzymes onto an insoluble support, which enhances their stability and allows for easy recovery and reuse in industrial processes. nih.govyoutube.com One of the classical and most effective methods for enzyme immobilization involves the use of triazine derivatives, particularly cyanuric chloride. This process typically involves activating a support material containing hydroxyl groups (e.g., cellulose, agarose) with the triazine compound. The reactive chlorine atoms on the triazine ring are then displaced by nucleophilic groups on the enzyme surface, such as the amino groups of lysine (B10760008) residues, forming a stable covalent bond.

Given this established methodology, this compound or its derivatives could be utilized in several ways for enzyme immobilization. It could be incorporated into a polymer backbone, creating a functionalized support material. The amino and cyanamide groups on the triazine ring provide reactive sites for cross-linking or for direct attachment of enzymes. researchgate.net This approach offers the potential to create robust, reusable biocatalytic systems for applications in the food, pharmaceutical, and biofuel industries. nih.govumich.edu

Development of Triazine-Based Polymers and Resins

The 1,3,5-triazine ring is a valuable building block for a wide range of polymers and resins due to its thermal stability and rigid structure. crimsonpublishers.com this compound is a suitable monomer for polymerization due to its multiple reactive sites. The primary amino group and the cyanamide group can participate in polycondensation or polyaddition reactions with various co-monomers.

The synthesis of triazine-based polymers often starts from cyanuric chloride, where the chlorine atoms are successively replaced by nucleophiles. nih.govmdpi.com This step-wise approach allows for the creation of precisely structured and sequence-defined polymers. nih.gov The amino group on this compound can react with compounds like acid chlorides or epoxides to form polyamides and other polymers. uobaghdad.edu.iq These polymers find use in diverse applications, including as flame-retardant materials and porous organic frameworks for gas capture. crimsonpublishers.comrsc.org

| Polymer Type | Synthesis Method | Precursors | Key Features |

| Covalent Organic Polymers (COPs) | Schiff-base condensation or Friedel-Crafts alkylation | Triamine-functionalized triazines, aldehydes | High surface area, tunable porosity, high nitrogen content. crimsonpublishers.comrsc.org |

| Sequence-Defined Polymers (TZPs) | Solid-phase submonomer synthesis | Cyanuric chloride derivatives, amines, thiols | Precise control over monomer sequence and polymer length. nih.gov |

| Polyamides/Polyimides | Polycondensation | Diamino-triazines, diacid chlorides | High thermal stability. uobaghdad.edu.iq |

| Porous Organic Polymers (POPs) | Nucleophilic substitution | Dichloro-s-triazines, diamines | Used for gas storage and as catalytic supports. crimsonpublishers.comresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.